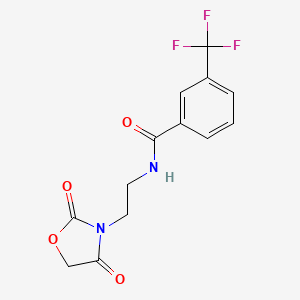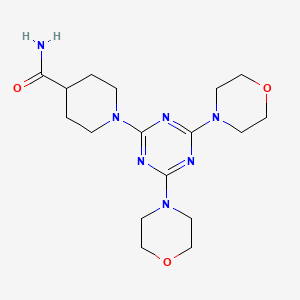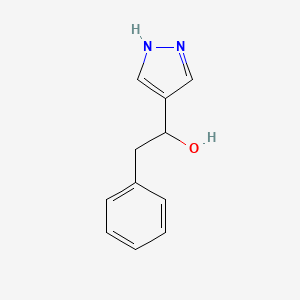
2-苯基-1-(1H-吡唑-4-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with a molecular weight of 223.70 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is represented by the SMILES stringNCCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl . The InChI key for this compound is MZXINSJWQRZLQM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a solid compound . Its molecular weight is 223.70 . The SMILES stringNCCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl represents its molecular structure .
科学研究应用
合成和表征
一系列新型吡唑 SKF-96365 类似物,包括 (±) 1-苯基-2-(1H-吡唑-1-基)乙醇,已显示出对内质网 (ER) Ca2+ 释放和 PLP-B 淋巴细胞系中的存储操作的 Ca2+ 进入 (SOCE) 有希望的影响。这些发现表明在研究细胞钙信号机制方面具有潜在应用 (Dago 等人,2018)。
化学反应和衍生物
1-苯基-1H-吡唑-3-醇已被用作生成各种 1-苯基-1H-吡唑衍生物的多功能合成子。这些衍生物可用于创建功能化分子以进行进一步的化学研究,展示了该化合物有机合成中的多功能性 (Arbačiauskienė 等人,2009)。
超声促进合成
已探索使用超声波辐射从 1-芳基-2-(苯磺酰基)-乙酮合成新型含有砜部分的吡唑和异恶唑,表明该方法在改善反应时间和产率方面是有效的。这种方法突出了该化合物在促进新型合成路线中的作用 (Saleh & Abd El-Rahman,2009)。
抗菌和生物活性
一系列含有苯磺酰部分的吡唑并[1,5-a]嘧啶衍生物已显示出显着的抗菌活性。这表明 2-苯基-1-(1H-吡唑-4-基)乙醇衍生物作为开发新型抗菌剂的模板的潜力 (Alsaedi 等人,2019)。
无催化剂合成方法
据报道,在没有乙醇水溶液中催化剂的情况下,高效合成双-3-甲基-1-苯基-1H-吡唑-5-醇。这展示了一种绿色且快速的合成方法,强调了这种方法的环境益处 (Shabalala 等人,2020)。
作用机制
Target of Action
The primary targets of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the cholinergic-nitric oxide signaling pathway, which is involved in various physiological processes, including cardiovascular function .
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to a series of downstream effects, including a reduction in vascular tension and a concentration-dependent relaxation .
Pharmacokinetics
The compound has been administered by both intravenous and intracerebroventricular routes in experimental settings . These routes of administration suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
属性
IUPAC Name |
2-phenyl-1-(1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8,11,14H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCCALMODOZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CNN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

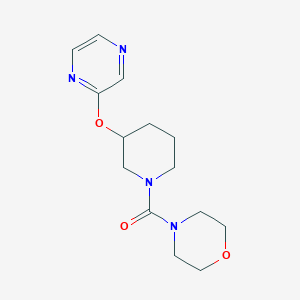

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
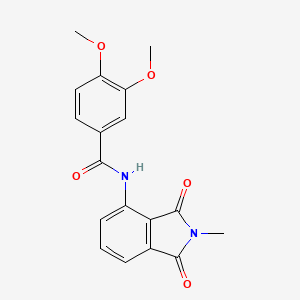
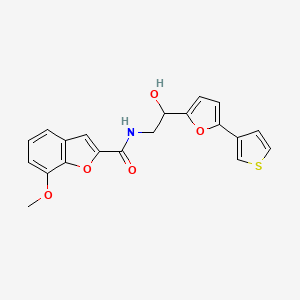

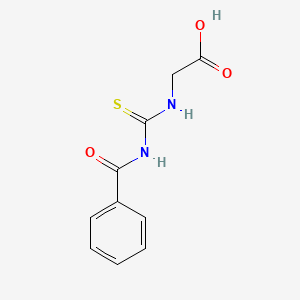
![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)
